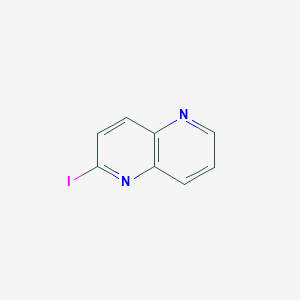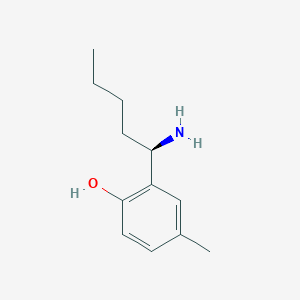
2-((2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxycarbonyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-((2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring and acetic acid moiety can interact with enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxycarbonylamino)ethylboronic acid: This compound has a similar benzyloxycarbonyl group but differs in its overall structure and properties.
N-Carbobenzoxyglycine: Another compound with a benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
2-((2S)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
2-[(2S)-2-methyl-1-phenylmethoxycarbonylpiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-12-9-14(10-15(18)19)7-8-17(12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)/t12-,14?/m0/s1 |
InChI-Schlüssel |
KRLSOLDRXZBCQY-NBFOIZRFSA-N |
Isomerische SMILES |
C[C@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Kanonische SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
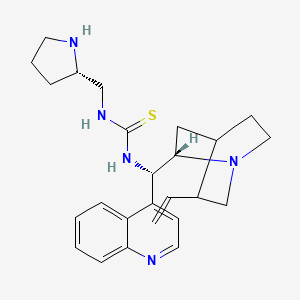
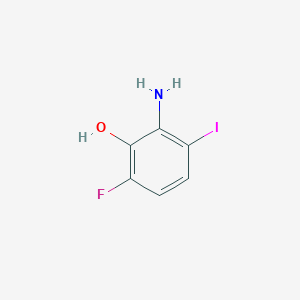

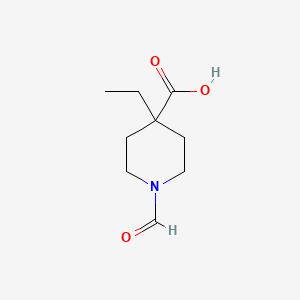
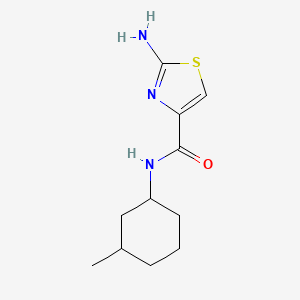
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
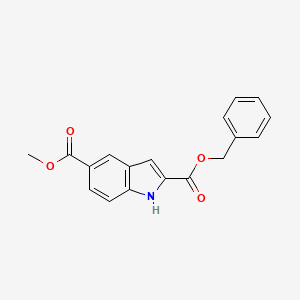
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
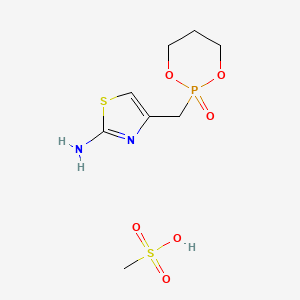
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
